molecular formula C20H13NO B14212131 2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile CAS No. 823227-29-8

2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile

Cat. No.: B14212131
CAS No.: 823227-29-8
M. Wt: 283.3 g/mol
InChI Key: JYNGMQVDFMHDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a complex arrangement of functional groups, including a hydroxymethyl group, a hex-3-ene-1,5-diyn-1-yl chain, and a benzonitrile moiety.

Preparation Methods

The synthesis of 2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Chemical Reactions Analysis

2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, while the benzonitrile moiety can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile include:

These compounds share similar structural features but differ in the substituents on the aromatic ring. The presence of different functional groups can significantly alter their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

CAS No.

823227-29-8

Molecular Formula

C20H13NO

Molecular Weight

283.3 g/mol

IUPAC Name

2-[6-[3-(hydroxymethyl)phenyl]hex-3-en-1,5-diynyl]benzonitrile

InChI

InChI=1S/C20H13NO/c21-15-20-13-6-5-12-19(20)11-4-2-1-3-8-17-9-7-10-18(14-17)16-22/h1-2,5-7,9-10,12-14,22H,16H2

InChI Key

JYNGMQVDFMHDSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CC(=C2)CO)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.